
3-(1-Aminoethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminoethyl)aniline: is an organic compound with the molecular formula C8H12N2 alpha-(3-Aminophenyl)ethylamine . This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to an aniline ring. It is a solid at room temperature with a melting point of 51-56°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminoethyl)aniline typically involves the reduction of nitro compounds or the amination of halogenated aromatic compounds. One common method is the reduction of 3-nitroacetophenone using hydrogen gas in the presence of a palladium catalyst to yield This compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through catalytic hydrogenation. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions to facilitate the reduction of nitro groups to amino groups .
化学反应分析
Types of Reactions: 3-(1-Aminoethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or imines.
Reduction: It can be reduced further to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are often used.
Major Products:
Oxidation: Quinones or imines.
Reduction: Primary amines.
Substitution: Various substituted aniline derivatives.
科学研究应用
Chemistry: 3-(1-Aminoethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials .
作用机制
The mechanism of action of 3-(1-Aminoethyl)aniline involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting molecular pathways .
相似化合物的比较
- 4-(2-Aminoethyl)aniline
- Tris(2-aminoethyl)amine
- p-Phenylenediamine
- Polyethylenimine, branched
- p-Xylylenediamine
Comparison: 3-(1-Aminoethyl)aniline is unique due to the position of the amino group on the ethyl chain, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it offers distinct properties that make it suitable for specific applications in organic synthesis and industrial production .
属性
IUPAC Name |
3-(1-aminoethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWYRMCXWROJMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378053 |
Source


|
| Record name | 3-(1-aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129725-48-0 |
Source


|
| Record name | 3-(1-aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129725-48-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
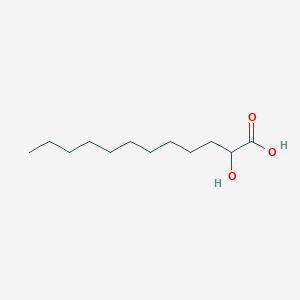
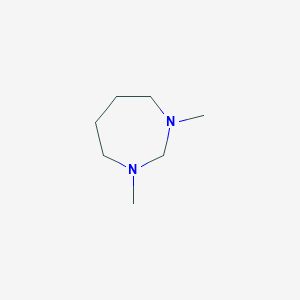
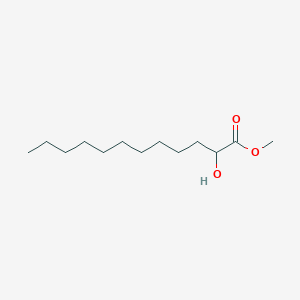
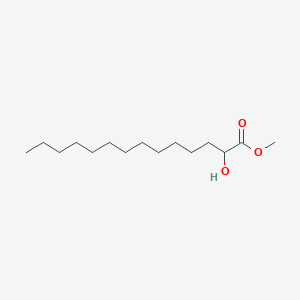
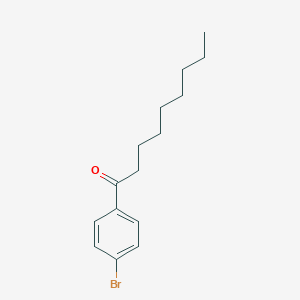
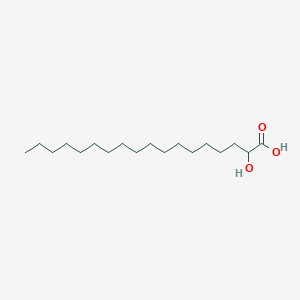
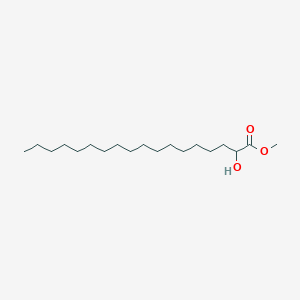
![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)
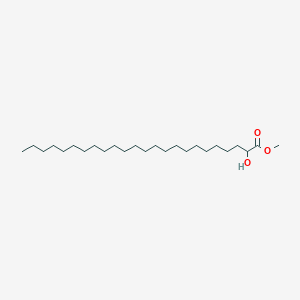

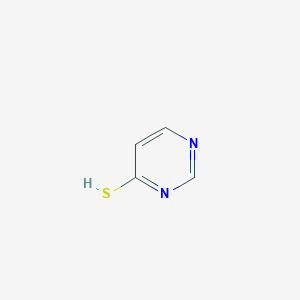

![Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B164403.png)

